1,1,1-Triiodoethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

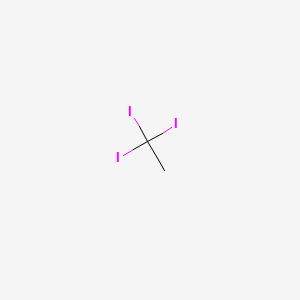

Structure

2D Structure

Properties

CAS No. |

594-21-8 |

|---|---|

Molecular Formula |

C2H3I3 |

Molecular Weight |

407.76 g/mol |

IUPAC Name |

1,1,1-triiodoethane |

InChI |

InChI=1S/C2H3I3/c1-2(3,4)5/h1H3 |

InChI Key |

BASDZFQDZBHCAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(I)(I)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Triiodoethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Triiodoethane (CH₃CI₃) is a halogenated hydrocarbon of significant interest within the scientific community, particularly in the fields of organic synthesis and materials science. Its unique structural characteristics, stemming from the presence of three iodine atoms attached to a single carbon atom, impart distinct chemical and physical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile, presented in a format tailored for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and where available, detailed experimental protocols are provided.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a notable melting point. While some of its physical properties have been experimentally determined, others are estimated based on computational models. A summary of these key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂H₃I₃ | --INVALID-LINK-- |

| Molecular Weight | 407.76 g/mol | --INVALID-LINK-- |

| CAS Number | 594-21-8 | --INVALID-LINK-- |

| Melting Point | 93 °C | --INVALID-LINK-- |

| Boiling Point (estimated) | 220.66 °C | --INVALID-LINK-- |

| Density (estimated) | 3.2584 g/cm³ | --INVALID-LINK-- |

Further critically evaluated thermophysical data, including density, viscosity, thermal conductivity, and enthalpy as a function of temperature and pressure, are available from the NIST/TRC Web Thermo Tables. This data is crucial for reaction engineering and process design.

Synthesis of this compound

The primary synthetic route to this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. This method involves the treatment of a more readily available 1,1,1-trihaloethane, typically 1,1,1-trichloroethane, with an iodide salt in a suitable solvent.

Experimental Protocol: Finkelstein Reaction for this compound Synthesis

Materials:

-

1,1,1-trichloroethane

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trichloroethane in a minimal amount of anhydrous acetone.

-

Add a stoichiometric excess (e.g., 3.5 equivalents) of anhydrous sodium iodide to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the precipitation of sodium chloride.

-

After the reaction is complete (typically several hours, may require monitoring by TLC or GC), cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Wash the precipitate with a small amount of cold, anhydrous acetone.

-

Combine the filtrate and washings and remove the acetone using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Logical Workflow for Finkelstein Synthesis:

Figure 1: Generalized workflow for the synthesis of this compound via the Finkelstein reaction.

Reactivity and Stability

The reactivity of this compound is dominated by the presence of the three C-I bonds. The large size and high polarizability of the iodine atoms, combined with the inductive effect of having three of them on a single carbon, make the C-I bond relatively weak and susceptible to cleavage.

Nucleophilic Substitution and Elimination Reactions

As a tertiary-like alkyl halide (though sterically hindered), this compound is expected to undergo nucleophilic substitution reactions. However, due to significant steric hindrance from the three large iodine atoms, Sₙ2 reactions are likely to be very slow. Sₙ1 reactions might be possible if a stable carbocation can be formed, but the electron-withdrawing nature of the iodine atoms would destabilize a carbocation at the α-position.

With strong, bulky bases, elimination reactions (E2) are a likely pathway, leading to the formation of 1,1-diiodoethene. The use of a less hindered base might favor substitution over elimination.

Reaction with Sodium Hydroxide: The reaction of this compound with a strong base like sodium hydroxide would likely proceed via an elimination mechanism to yield 1,1-diiodoethene. A competing hydrolysis reaction (substitution) might also occur, though likely at a slower rate.

Thermal Stability and Decomposition

Polyiodinated alkanes are generally known to be less thermally stable than their chlorinated or brominated counterparts. While specific experimental data on the thermal decomposition of this compound is not available, it is expected to decompose at elevated temperatures. The likely decomposition pathway would involve the homolytic cleavage of a C-I bond to form a radical intermediate, which could then undergo further reactions. The decomposition of the related 1,1,1-trichloroethane is known to produce 1,1-dichloroethene and hydrogen chloride. A similar pathway for this compound would yield 1,1-diiodoethene and hydrogen iodide.

Proposed Thermal Decomposition Pathway:

Figure 2: Proposed thermal decomposition pathway of this compound.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single peak would be expected for the three equivalent protons of the methyl group. The chemical shift of this peak would be significantly downfield from that of ethane due to the deshielding effect of the three electronegative iodine atoms.

-

¹³C NMR: Two distinct signals would be expected: one for the methyl carbon and another for the tri-iodinated carbon. The signal for the carbon atom bonded to the three iodine atoms would be at a very low field (highly deshielded).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

C-H stretching and bending vibrations of the methyl group.

-

A strong absorption corresponding to the C-I stretching vibrations. Due to the heavy mass of the iodine atom, these vibrations are expected to occur at low frequencies (typically in the fingerprint region).

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 408. The fragmentation pattern would be dominated by the successive loss of iodine atoms and potentially the loss of a methyl radical. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of the spectrum compared to chlorinated or brominated analogs.

Predicted Mass Spectrum Fragmentation:

Figure 3: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This compound presents a unique set of chemical properties largely dictated by the presence of the gem-triiodo functional group. While some of its fundamental physical characteristics are known, a significant portion of its reactivity and detailed spectroscopic profile remains to be experimentally determined and documented. The information provided in this guide, including the proposed synthetic protocol and predicted reactivity and spectroscopic data, serves as a valuable resource for researchers and professionals engaged in work with this and related compounds. Further experimental investigation is warranted to fully elucidate the chemical behavior of this intriguing molecule and unlock its potential in various scientific applications.

An In-depth Technical Guide to the Physical Properties of 1,1,1-Triiodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,1,1-Triiodoethane (CH₃CI₃). Due to its limited appearance in readily available scientific literature, some data points are based on estimations, and detailed experimental protocols are not extensively documented. This guide compiles the available information to serve as a foundational resource.

Core Physical and Chemical Properties

This compound, also known as methyl iodoform, is a halogenated hydrocarbon. Its structure consists of an ethane backbone with three iodine atoms substituting the hydrogen atoms on one of the carbon atoms.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₃I₃ | [1][2] |

| Molecular Weight | 407.76 g/mol | [1][3] |

| CAS Number | 594-21-8 | [1][3] |

| Melting Point | 93°C | [2] |

| Boiling Point | 220.66°C (estimate) | [2] |

| Density | 3.2584 g/cm³ (rough estimate) | [2] |

| Refractive Index | 1.4933 (estimate) | [2] |

| LogP | 2.96510 | [3] |

| Canonical SMILES | CC(I)(I)I | [1] |

| InChI Key | BASDZFQDZBHCAV-UHFFFAOYSA-N | [1] |

Experimental Protocols

General Synthesis Pathways:

One potential synthesis route involves the halogen exchange reaction from its chloro-analogue, 1,1,1-Trichloroethane. This is a common method for preparing iodoalkanes from their more readily available chloro- or bromo- counterparts.

Another cited pathway involves the reaction of 1,1-diiodo-ethene with hydrogen iodide. Additionally, the reaction of tetraiodoethylene with molecular iodine has been suggested as a potential route.

Due to the lack of specific protocols, researchers aiming to synthesize this compound would likely need to develop a procedure based on these general principles, optimizing reaction conditions such as solvent, temperature, and reaction time. Standard laboratory techniques for purification, such as recrystallization or chromatography, would be necessary to isolate the final product.

Analytical Methods:

Specific spectral data for this compound, such as detailed NMR, IR, or mass spectra, are not widely published. For characterization, standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show a singlet for the methyl protons. ¹³C NMR would show two distinct signals for the two carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching and bending vibrations, as well as C-I stretching vibrations, typically found in the lower wavenumber region (around 500-600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine atoms.

Logical Relationships and Workflows

The following diagram illustrates a potential synthesis pathway for this compound based on the available information.

References

A Technical Guide to the Molecular Structure of 1,1,1-Triiodoethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available experimental data for 1,1,1-Triiodoethane (C₂H₃I₃) is limited. This document summarizes the known information from published literature and computational predictions. Many physical and chemical properties have not been experimentally determined.

Molecular Identity and Properties

This compound is a halogenated ethane derivative where three hydrogen atoms on one carbon are substituted with iodine atoms. Its structural formula is CH₃CI₃. Due to the steric bulk and electronegativity of the iodine atoms, the molecule possesses a distinct geometry and reactivity, although it remains a sparsely studied compound.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | NIST |

| Chemical Formula | C₂H₃I₃ | - |

| CAS Number | 779-00-0 | NIST |

| Molecular Weight | 407.75 g/mol | - |

| Predicted Boiling Point | 248.8±35.0 °C at 760 mmHg | - |

| Physical State | Solid (at room temperature) | Verdia & Robinson, 1967 |

Note: Most physical properties like melting point, density, and solubility have not been experimentally reported in available literature.

Molecular Structure and Geometry

The definitive crystal structure of this compound has not been determined via X-ray crystallography. However, analysis of its vibrational spectra suggests a molecule belonging to the C₃ᵥ point group. This implies a staggered conformation with a three-fold axis of symmetry along the carbon-carbon bond.

The structure consists of a central C-C single bond. One carbon atom (C1) is bonded to three iodine atoms and the other carbon atom (C2). The second carbon atom (C2) is bonded to three hydrogen atoms and C1. The large size of the iodine atoms likely leads to significant steric hindrance, influencing the C-C bond length and the I-C-I bond angles.

Table 2: Predicted and Inferred Structural Parameters

| Parameter | Description | Predicted/Inferred Value | Notes |

|---|---|---|---|

| C-C Bond Length | Distance between carbon atoms | ~1.54 Å | Typical sp³-sp³ C-C bond; may be elongated. |

| C-I Bond Length | Distance between carbon and iodine | ~2.14 Å | Typical C-I bond length. |

| C-H Bond Length | Distance between carbon and hydrogen | ~1.09 Å | Typical sp³ C-H bond. |

| ∠ I-C-I Angle | Angle between iodine atoms | < 109.5° | Expected to be compressed due to steric repulsion. |

| Point Group | Molecular symmetry group | C₃ᵥ | Based on vibrational spectra analysis. |

Synthesis Protocol

A method for the preparation of this compound has been described in the literature. The protocol involves the iodination of iodoform.

Experimental Protocol: Synthesis via Iodination of Iodoform

-

Reactants:

-

Iodoform (CHI₃)

-

Copper-bronze couple (catalyst/reagent)

-

-

Methodology:

-

The synthesis is based on the reaction of iodoform with a copper-bronze couple.

-

The precise stoichiometry, solvent, reaction time, and temperature conditions are not detailed in the available literature.

-

Following the reaction, the product (this compound) is purified. The original study mentions purification by sublimation in a vacuum.

-

-

Note: This protocol is based on a brief mention in a 1967 publication. Researchers attempting to replicate this synthesis should conduct small-scale trials to optimize reaction conditions and ensure safety.

Spectroscopic Data

The primary source of spectroscopic information for this compound is its vibrational spectrum.

4.1 Vibrational Spectroscopy The infrared and Raman spectra of this compound have been recorded for the compound in its solid state and in solution (carbon disulfide and benzene). The observed frequencies were assigned to the fundamental modes of vibration based on its C₃ᵥ symmetry.

Table 3: Fundamental Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Description of Motion |

|---|---|---|

| 2998 | ν(CH₃) | Asymmetric CH₃ Stretch |

| 2920 | ν(CH₃) | Symmetric CH₃ Stretch |

| 1438 | δ(CH₃) | Asymmetric CH₃ Deformation |

| 1382 | δ(CH₃) | Symmetric CH₃ Deformation |

| 1098 | ρ(CH₃) | CH₃ Rocking |

| 958 | ν(C-C) | Carbon-Carbon Stretch |

| 530 | ν(CI₃) | Symmetric CI₃ Stretch |

| 238 | δ(CI₃) | Symmetric CI₃ Deformation |

| 142 | ρ(CI₃) | CI₃ Rocking |

| 98 | τ(torsion) | Torsional mode |

(Data extracted from Verdia & Robinson, 1967)

4.2 NMR and Mass Spectrometry There is no publicly available experimental data for the ¹H NMR, ¹³C NMR, or mass spectrum of this compound.

Logical Workflow for Characterization

Given the limited data, a logical workflow for the comprehensive characterization of this compound can be proposed. This workflow outlines the necessary experimental and computational steps to build a complete profile of the molecule.

An In-depth Technical Guide to the Synthesis of 1,1,1-Triiodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic routes for 1,1,1-triiodoethane (CH₃CI₃). Due to a lack of extensively documented, specific synthesis protocols in publicly available literature, this document focuses on plausible, yet largely hypothetical, methods derived from established organohalogen reactions. The information presented is intended to serve as a foundational resource for researchers aiming to develop a reliable synthesis for this compound.

Introduction to this compound

This compound, also known as methyl iodoform, is a polyhalogenated alkane with the CAS number 594-21-8. Its physical and chemical properties are not as extensively documented as its chlorinated and brominated analogs. However, its structure suggests potential utility as a synthetic intermediate, particularly in reactions where a triiodomethyl group can act as a leaving group or participate in coupling reactions. The high atomic weight of iodine also makes it a candidate for applications requiring high-density materials.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 594-21-8 | [1] |

| Molecular Formula | C₂H₃I₃ | [1] |

| Molecular Weight | 407.76 g/mol | [1] |

| Melting Point | 93°C | [2] |

| Boiling Point (estimated) | 220.66°C | [2] |

| Density (rough estimate) | 3.2584 g/cm³ | [2] |

Proposed Synthetic Methodologies

While direct and validated synthesis methods for this compound are scarce in the reviewed literature, two primary hypothetical routes are proposed based on fundamental organic chemistry principles: the Finkelstein reaction and a pathway originating from tetraiodoethylene.

Halogen Exchange via the Finkelstein Reaction

The Finkelstein reaction is a classic and widely used method for the synthesis of alkyl iodides from other alkyl halides, typically chlorides or bromides.[3][4][5] This Sₙ2 reaction is driven to completion by the precipitation of the newly formed metal halide salt in a suitable solvent, such as acetone.[5][6]

A plausible route to this compound is the triple halogen exchange reaction of 1,1,1-trichloroethane with an excess of an iodide salt.

Reaction Scheme:

CH₃CCl₃ + 3 NaI → CH₃CI₃ + 3 NaCl(s)

Logical Relationship of the Finkelstein Reaction Pathway

Caption: Finkelstein reaction pathway for this compound synthesis.

Hypothetical Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 1,1,1-trichloroethane (1 equivalent).

-

Solvent and Reagent Addition: Add anhydrous acetone to dissolve the 1,1,1-trichloroethane. Subsequently, add sodium iodide (a significant excess, e.g., 3.5-4 equivalents) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere of nitrogen. The reaction progress can be monitored by observing the formation of a white precipitate (sodium chloride).

-

Work-up and Purification: After the reaction is complete (as determined by an appropriate analytical method like GC-MS), cool the mixture to room temperature. Filter the solid sodium chloride and wash it with a small amount of acetone. The filtrate, containing the product, should be concentrated under reduced pressure. The crude product can then be purified by recrystallization or sublimation.

Table 2: Hypothetical Reaction Parameters for Finkelstein Synthesis

| Parameter | Proposed Value/Condition | Rationale |

| Starting Material | 1,1,1-Trichloroethane | Readily available precursor. |

| Iodide Source | Sodium Iodide (NaI) | High solubility in acetone.[5] |

| Solvent | Anhydrous Acetone | Differential solubility of NaI and NaCl drives the reaction.[5] |

| Stoichiometry (NaI) | 3.5 - 4.0 equivalents | Excess iodide ions to drive the equilibrium towards the tri-iodinated product. |

| Temperature | Reflux (~56°C) | To increase the reaction rate. |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent side reactions with atmospheric moisture. |

Synthesis from Tetraiodoethylene

Chemical databases suggest that tetraiodoethylene (C₂I₄) is a potential precursor to this compound.[1][7] The transformation would likely involve the reduction of the double bond and subsequent hydroiodination. This is a more complex and less direct route compared to the Finkelstein reaction and would require careful control of reaction conditions to achieve the desired product.

Reaction Scheme (Hypothetical):

This would likely be a multi-step process. A possible, though speculative, pathway is outlined below:

-

Partial Reduction: Selective reduction of one of the C-I bonds and the double bond.

-

Hydroiodination: Addition of hydrogen iodide across the reduced intermediate.

Experimental Workflow for Synthesis from Tetraiodoethylene

Caption: Hypothetical workflow for this compound synthesis from tetraiodoethylene.

Hypothetical Experimental Protocol:

This protocol is highly speculative due to the lack of specific literature precedents.

-

Reduction: In a suitable solvent, treat tetraiodoethylene with a carefully controlled amount of a reducing agent. The choice of reducing agent and reaction conditions would be critical to avoid over-reduction.

-

Hydroiodination: The resulting intermediate would then be subjected to hydroiodination, possibly by bubbling hydrogen iodide gas through the solution or by using an in-situ source of HI.

-

Purification: The final product would require extensive purification to separate it from unreacted starting materials, intermediates, and byproducts.

Table 3: Challenges and Considerations for Synthesis from Tetraiodoethylene

| Challenge | Consideration |

| Selectivity of Reduction | The multiple iodine atoms and the double bond are all susceptible to reduction. Achieving selective reduction to the desired intermediate would be difficult. |

| Stability of Intermediates | The potential intermediates may be unstable under the reaction conditions. |

| Reagent Handling | Hydrogen iodide is a corrosive gas that requires specialized handling procedures. |

| Lack of Precedent | The absence of similar transformations in the literature makes the development of this route challenging. |

Conclusion

The synthesis of this compound is not a well-established process with readily available, detailed protocols. This guide has outlined two plausible, yet hypothetical, synthetic routes. The Finkelstein reaction, involving the halogen exchange of 1,1,1-trichloroethane, appears to be the more straightforward and promising approach. The synthesis from tetraiodoethylene presents significant challenges in terms of selectivity and the lack of established methodology.

Researchers and drug development professionals interested in utilizing this compound will likely need to undertake significant process development and optimization, starting with small-scale exploratory reactions based on the hypothetical protocols provided herein. Careful analytical monitoring will be crucial to identify the desired product and optimize reaction conditions.

References

An In-depth Technical Guide to the Laboratory-Scale Synthesis of 1,1,1-Triiodoethane

Introduction

1,1,1-Triiodoethane, also known as methyl iodoform, is a halogenated hydrocarbon with the chemical formula CH₃CI₃. While not as commonly synthesized or utilized as its analogue, triiodomethane (iodoform), it holds potential interest for researchers in organic synthesis and materials science due to its unique chemical properties imparted by the three iodine atoms attached to a single carbon atom. This technical guide provides a comprehensive overview of the most plausible laboratory-scale synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and relevant data.

Proposed Synthesis Pathway: The Finkelstein Reaction

The most viable route for the laboratory-scale synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction.[1][2][3] This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone.[1][2][4] The success of the Finkelstein reaction is driven by the differential solubility of the alkali metal halide salts in acetone. While sodium iodide is soluble in acetone, the resulting sodium chloride or bromide is not, which shifts the equilibrium towards the formation of the alkyl iodide.[1]

The proposed reaction for the synthesis of this compound is the treatment of a 1,1,1-trihaloethane precursor, such as 1,1,1-trichloroethane or 1,1,1-tribromoethane, with an excess of sodium iodide in acetone.

Reaction Scheme:

Key Reaction Parameters and Considerations:

| Parameter | Recommended Condition/Consideration | Rationale |

| Starting Material | 1,1,1-Trichloroethane or 1,1,1-Tribromoethane | 1,1,1-Tribromoethane is expected to be more reactive (better leaving group), but 1,1,1-trichloroethane is more readily available and less expensive. |

| Reagent | Sodium Iodide (NaI) | High solubility in acetone and provides the iodide nucleophile.[2] |

| Solvent | Anhydrous Acetone | Dissolves NaI but precipitates the resulting NaCl or NaBr, driving the reaction to completion.[1] |

| Stoichiometry | Excess NaI (e.g., 3.5 - 4.0 equivalents) | To ensure complete substitution of all three halogen atoms. |

| Temperature | Reflux | To increase the reaction rate. The boiling point of acetone is 56°C. |

| Reaction Time | Prolonged (e.g., 24-72 hours) | The reaction is expected to be slow due to steric hindrance at the reaction center. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent side reactions, although not strictly necessary for this type of reaction. |

Experimental Protocol (Extrapolated)

This protocol is a guideline based on the principles of the Finkelstein reaction and should be optimized for specific laboratory conditions.

Materials:

-

1,1,1-Trichloroethane (or 1,1,1-Tribromoethane)

-

Sodium Iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous sodium iodide (e.g., 4.0 equivalents).

-

Addition of Solvent and Substrate: Add anhydrous acetone to the flask, followed by the 1,1,1-trichloroethane (1.0 equivalent).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible. Due to the expected slow reaction rate, a prolonged reflux period (e.g., 48 hours) is anticipated. The formation of a white precipitate (sodium chloride) should be observed.

-

Work-up: After the reaction is deemed complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.

-

Extraction: To the resulting residue, add diethyl ether and water. Transfer the mixture to a separatory funnel. Shake and separate the layers.

-

Washing: Wash the organic layer sequentially with a saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Data Presentation

Due to the lack of specific data for the synthesis of this compound, the following table presents typical data for Finkelstein reactions of various alkyl halides to provide a comparative context.

Table 1: Comparative Data for Finkelstein Reactions

| Substrate | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Chlorobutane | 1-Iodobutane | NaI | Acetone | Reflux | 16 | >90 |

| 1-Bromobutane | 1-Iodobutane | NaI | Acetone | Reflux | 1 | >95 |

| Benzyl Chloride | Benzyl Iodide | NaI | Acetone | 25 | 0.5 | >98 |

| 2-Chloropropane | 2-Iodopropane | NaI | Acetone | Reflux | 24 | ~60 |

| 1,1,1-Trichloroethane | This compound | NaI | Acetone | Reflux | Est. 24-72 | Unknown |

Data for 1,1,1-trichloroethane is an estimation and requires experimental verification.

Mandatory Visualizations

Signaling Pathway of the Finkelstein Reaction

The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The following diagram illustrates the key steps.

Caption: SN2 mechanism of the Finkelstein reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound synthesis.

The synthesis of this compound on a laboratory scale is most plausibly achieved via the Finkelstein reaction, utilizing 1,1,1-trichloroethane as a readily available starting material. While this guide provides a detailed, albeit extrapolated, experimental protocol, it is crucial for researchers to acknowledge the anticipated slow reaction rate due to steric hindrance. Further experimental investigation is required to optimize the reaction conditions and accurately determine the yield and purity of the final product. The provided workflows and diagrams serve as a foundational guide for researchers and professionals in drug development and chemical synthesis to approach the preparation of this unique polyiodinated compound.

References

An In-depth Technical Guide on 1,1,1-Triiodoethane (CAS Number: 594-21-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 1,1,1-triiodoethane. Much of the following information is based on general chemical principles for polyhalogenated alkanes and computational estimates. This guide should be used for informational purposes only, and any experimental work should be conducted with extreme caution after a thorough, independent safety assessment.

Introduction

This compound, also known as methyl iodoform, is a polyhalogenated alkane with the chemical formula C₂H₃I₃. Its structure consists of an ethane backbone with three iodine atoms attached to a single carbon atom. Due to the high molecular weight and the presence of three heavy iodine atoms, its physical and chemical properties are distinct from its chlorinated and brominated analogs. This document aims to provide a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available and estimated properties.

| Property | Value | Source |

| CAS Number | 594-21-8 | [1][2] |

| Molecular Formula | C₂H₃I₃ | [1][2] |

| Molecular Weight | 407.76 g/mol | [1][2] |

| Melting Point | 93 °C | [1][3] |

| Boiling Point (estimated) | 220.66 °C | [1][3] |

| Density (estimated) | 3.2584 g/cm³ | [1][3] |

| Refractive Index (estimated) | 1.4933 | [1][3] |

| Solubility | Insoluble in water; Soluble in organic solvents.[1][4][5][6][7] | General principle for haloalkanes |

Synthesis and Reactivity

Synthesis

3.1.1. Haloform Reaction

The haloform reaction is a common method for the synthesis of trihalomethanes.[8][9][10] A variation of this reaction using a suitable methyl ketone or a substrate that can be oxidized to a methyl ketone under the reaction conditions could potentially yield this compound. The general mechanism involves the halogenation of the methyl group of a ketone in the presence of a base.[8][9]

3.1.2. Halogen Exchange (Finkelstein Reaction)

A plausible synthetic route is the halogen exchange reaction, where a less reactive alkyl halide is converted to a more reactive one.[11][12][13][14] Starting from 1,1,1-trichloroethane or 1,1,1-tribromoethane, treatment with an iodide salt such as sodium iodide in a suitable solvent like acetone could potentially lead to the formation of this compound. The success of this reaction would depend on the reaction kinetics and thermodynamics.

Reactivity and Stability

Specific data on the reactivity and stability of this compound is scarce. However, predictions can be made based on the chemistry of polyiodoalkanes.

-

Thermal Stability: Polyiodoalkanes are generally less stable than their chloro- and bromo- counterparts and can decompose upon heating.[15][16] Decomposition may lead to the formation of iodine and other byproducts. Iodoform (triiodomethane), for instance, emits toxic fumes of hydrogen iodide when heated to decomposition.[17]

-

Light Sensitivity: Many polyiodo compounds are sensitive to light and may decompose over time, releasing free iodine.

-

Hydrolysis: While generally resistant to hydrolysis under neutral conditions, prolonged contact with water, especially at elevated temperatures or in the presence of acids or bases, could lead to the substitution of iodine atoms with hydroxyl groups.

-

Nucleophilic Substitution: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoalkanes susceptible to nucleophilic substitution reactions.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound was found. The following are predictions based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show a single peak (a singlet) for the three equivalent protons of the methyl group.[18] The chemical shift would be influenced by the electronegativity and anisotropic effects of the three iodine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show two distinct signals: one for the methyl carbon (-CH₃) and another for the carbon bonded to the three iodine atoms (-CI₃).[19][20] Online prediction tools can provide estimated chemical shifts.[21][22][23]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for the methyl group. The C-I stretching vibrations typically appear in the fingerprint region of the spectrum, generally at low wavenumbers (around 500-600 cm⁻¹).[24][25][26][27]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Due to the presence of iodine (a monoisotopic element), the isotopic pattern of the molecular ion peak would be relatively simple. Fragmentation would likely involve the loss of iodine atoms or the entire -CI₃ group.[28][29][30][31][32]

Toxicology and Safety

There is no specific toxicological data, such as LD50 values, available for this compound. The safety information provided here is based on general knowledge of polyhalogenated alkanes and should be treated with caution.

Handling and Storage

-

Handling: Due to the lack of toxicological data, this compound should be handled with extreme care in a well-ventilated fume hood.[33][34] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[2][35] Avoid inhalation of any dust or vapors and prevent skin and eye contact.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent decomposition due to light or moisture. It should be stored away from incompatible materials such as strong bases and reactive metals.

Potential Hazards

-

Toxicity: The toxicity of this compound is unknown. However, many polyhalogenated organic compounds are toxic and may have adverse effects on the liver, kidneys, and central nervous system.[36]

-

Irritation: It may be irritating to the skin, eyes, and respiratory system.

-

Environmental Hazards: The environmental impact is unknown, but it is advisable to prevent its release into the environment.

Applications

No specific industrial or research applications for this compound have been identified in the literature. Its high molecular weight and potential instability may limit its utility as a solvent or reagent. However, it could potentially be of interest in specialized areas of materials science or as an intermediate in organic synthesis.

Conclusion

References

- 1. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 2. tutorchase.com [tutorchase.com]

- 3. This compound [chemicalbook.com]

- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemists.quora.com [organicchemists.quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. embibe.com [embibe.com]

- 11. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 12. scribd.com [scribd.com]

- 13. EP0944564A1 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 14. Khan Academy [khanacademy.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thermal decomposition of 1,1,1-trichloroethane and 1,1-dichloroethene over high surface area alumina (Journal Article) | OSTI.GOV [osti.gov]

- 17. Iodoform | CHI3 | CID 6374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1H proton nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,1-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. google.com [google.com]

- 20. docbrown.info [docbrown.info]

- 21. Visualizer loader [nmrdb.org]

- 22. CASPRE [caspre.ca]

- 23. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 24. eng.uc.edu [eng.uc.edu]

- 25. IR _2007 [uanlch.vscht.cz]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. edu.rsc.org [edu.rsc.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 30. whitman.edu [whitman.edu]

- 31. waters.com [waters.com]

- 32. Fragmentation pathways of polymer ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. agilent.com [agilent.com]

- 34. che.yzu.edu.tw [che.yzu.edu.tw]

- 35. buyat.ppg.com [buyat.ppg.com]

- 36. chem.libretexts.org [chem.libretexts.org]

The Chemistry and Applications of 1,1,1-Triiodoethane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,1-Triiodoethane, a compound of historical and ongoing interest in both chemical synthesis and antiseptic applications. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and outlines its primary applications, with a focus on its relevance to the scientific and pharmaceutical research communities.

Nomenclature and Synonyms

This compound is most commonly known by its trivial name, Iodoform . Its systematic IUPAC name is Triiodomethane . Other synonyms include carbon triiodide and methyl tri-iodide.[1][2]

Physicochemical Properties

Iodoform is a pale yellow, crystalline solid at room temperature, recognized by its penetrating and distinctive odor, often associated with medical settings.[1][2] It is volatile and will sublime at ambient temperatures.[3] Key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | CHI₃ |

| Molecular Weight | 393.73 g/mol [2][4] |

| CAS Number | 75-47-8[4] |

| Appearance | Pale yellow, crystalline solid[1][2][5] |

| Melting Point | Approximately 119-121 °C (with decomposition)[5][6][7] |

| Boiling Point | 218 °C (with decomposition)[1][4] |

| Density | 4.008 g/cm³[1][4] |

| Solubility in Water | Slightly soluble (approximately 0.1 g/L)[1][4][8] |

| Solubility in Organic Solvents | Soluble in ethanol (78 g/L at 25 °C), ether (136 g/L at 25 °C), chloroform, and acetone (120 g/L at 25 °C).[1][4][9] Also soluble in benzene, carbon disulfide, and olive oil.[8] |

| Vapor Pressure | 0.04 mmHg[8] |

Synthesis of this compound (The Haloform Reaction)

The primary method for synthesizing this compound is the haloform reaction . This reaction involves the exhaustive halogenation of a methyl ketone (a compound containing the R-CO-CH₃ group) or a substrate that can be oxidized to a methyl ketone (such as ethanol or certain secondary alcohols) in the presence of a base.[1][10] The reaction of iodine with a methyl ketone is so reliable that the formation of a yellow iodoform precipitate is used as a qualitative test for the presence of methyl ketones, known as the iodoform test .[1][9][11]

The overall reaction can be summarized as: R-CO-CH₃ + 3I₂ + 4NaOH → R-COONa + CHI₃ + 3NaI + 3H₂O

The mechanism proceeds in several steps under basic conditions, as illustrated in the diagram below.

Caption: Mechanism of the Haloform Reaction for Iodoform Synthesis.

Detailed Experimental Protocols

Below are two common laboratory protocols for the synthesis of iodoform.

Protocol 1: Synthesis from Acetone and Sodium Hypochlorite

This method utilizes a commercially available oxidizing agent to generate the hypoiodite in situ.

-

Materials:

-

Potassium iodide (KI)

-

Acetone (CH₃COCH₃)

-

5% aqueous sodium hypochlorite solution (NaOCl)

-

Ethanol for recrystallization

-

Distilled water

-

-

Procedure:

-

In a suitably sized round-bottomed flask equipped with a magnetic stirrer, dissolve 30 g of potassium iodide in 100 mL of distilled water.

-

Add 10 mL of acetone to the solution with stirring.

-

Slowly add 300 mL of a 5% aqueous sodium hypochlorite solution dropwise to the stirring mixture. The addition should be controlled to maintain a manageable reaction rate.

-

Continue stirring. A yellow precipitate of iodoform will form.

-

After the addition is complete, allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Collect the crude iodoform crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals thoroughly with cold distilled water to remove unreacted salts and other water-soluble impurities.

-

For purification, recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the iodoform in hot ethanol and allow it to cool slowly. Yellow crystals of pure iodoform will form.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and allow them to air dry. The melting point of the purified iodoform should be approximately 119 °C.[12]

-

Protocol 2: Synthesis from Acetone, Iodine, and Potassium Carbonate

This is a classic method for small-scale laboratory preparation.

-

Materials:

-

Potassium carbonate (K₂CO₃)

-

Acetone (Propanone)

-

Iodine (I₂) crystals

-

Ethanol for recrystallization

-

Distilled water

-

-

Procedure:

-

Dissolve 5 grams of potassium carbonate in 20 mL of distilled water in an Erlenmeyer flask.

-

Add 3.5 mL of acetone to the solution.

-

Place the flask in a warm water bath maintained at approximately 75-80 °C.

-

Gradually add 5 grams of iodine crystals to the warm, stirring solution. Continue stirring until the reaction is complete, indicated by the consumption of the iodine color and the formation of a yellow precipitate.

-

Cool the reaction mixture in an ice bath to maximize the precipitation of iodoform.

-

Filter the yellow iodoform crystals using a Büchner funnel.

-

Wash the collected crystals with cold water.

-

Recrystallize a small sample from hot ethanol to check for purity.

-

Dry the final product. The expected theoretical yield is approximately 1.15 grams.[6]

-

The workflow for a typical laboratory synthesis and purification of iodoform is depicted below.

Caption: General Laboratory Workflow for Iodoform Synthesis and Purification.

Applications and Relevance to Drug Development

Historically, iodoform was widely used as an antiseptic and disinfectant for wounds and sores, a practice that began in the late 19th century.[5][13] Its antiseptic properties are not due to the iodoform molecule itself, but rather to the slow release of free iodine upon contact with bodily fluids or tissues.[5][8]

While its use in human medicine has largely been superseded by more effective and less odorous antiseptics, it still finds niche applications:

-

Dentistry: Iodoform is a component in some dental pastes and root canal filling materials, valued for its radiopacity and antimicrobial properties.[8]

-

Veterinary Medicine: It is an active ingredient in some ear powders for cats and dogs to prevent infection.[1][2]

-

Organic Synthesis: The haloform reaction itself is a valuable synthetic tool for converting methyl ketones into carboxylic acids.[10] Iodoform can also be a starting material for other reactions, such as the synthesis of acetylene by reaction with powdered silver.[1]

For drug development professionals, understanding the chemistry of iodoform and the iodoform test is crucial for the structural elucidation of new chemical entities. The presence of a methyl ketone group, which can be a key pharmacophore or a metabolic liability, can be quickly identified using this classic chemical test.

Safety and Handling

Iodoform should be handled with appropriate safety precautions in a laboratory setting. It is harmful if inhaled and may cause skin irritation.[14] It is also considered a potential carcinogen.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14]

-

Storage: Store in a cool, dry, well-ventilated area, protected from light, in a tightly sealed container.[8]

-

Decomposition: Iodoform can decompose upon exposure to light and air, releasing iodine vapor.[5] When heated, it decomposes to produce diatomic iodine, hydrogen iodide gas, and carbon.[1]

Always consult the material safety data sheet (MSDS) before handling this compound.[14][15][16]

References

- 1. Iodoform - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. embibe.com [embibe.com]

- 6. Iodoform Preparation – Stan's Academy [stansacademy.com]

- 7. scribd.com [scribd.com]

- 8. Iodoform | CHI3 | CID 6374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Iodoform [chemeurope.com]

- 10. Haloform reaction - Wikipedia [en.wikipedia.org]

- 11. Iodoform: Structure, Uses & Preparation Explained [vedantu.com]

- 12. prepchem.com [prepchem.com]

- 13. quora.com [quora.com]

- 14. isotope.com [isotope.com]

- 15. fishersci.com [fishersci.com]

- 16. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

A Comprehensive Technical Guide to the Synthesis and Properties of Iodoform

Disclaimer: The term "methyl iodoform" is not a standard chemical nomenclature. This guide pertains to iodoform (triiodomethane, CHI₃) , a compound commonly synthesized from methyl ketones or alcohols that can be oxidized to methyl ketones (such as acetone or ethanol) through the haloform reaction. This process is often referred to as the iodoform test.

This technical whitepaper provides an in-depth overview of the synthesis, properties, and experimental protocols related to iodoform, tailored for researchers, chemists, and professionals in drug development.

Properties of Iodoform

Iodoform is a volatile, crystalline solid with a characteristic pungent and penetrating odor. It is sparingly soluble in water but exhibits good solubility in many organic solvents.

Physical and Chemical Properties

The key physical and chemical properties of iodoform are summarized below.

| Property | Value |

| Chemical Formula | CHI₃ |

| Molar Mass | 393.73 g/mol |

| Appearance | Pale yellow, crystalline solid |

| Odor | Penetrating, characteristic, "medical" odor |

| Melting Point | 119–123 °C (246–253 °F; 392–396 K) |

| Boiling Point | 217 °C (423 °F; 490 K) (decomposes) |

| Density | 4.008 g/cm³ |

| Solubility in Water | 0.01 g/100 mL at 20 °C |

| Solubility in Ethanol | 1.2 g/100 mL |

| Solubility in Diethyl Ether | 7.7 g/100 mL |

| Solubility in Chloroform | Soluble |

| Solubility in Acetone | Soluble |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of synthesized iodoform.

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (Proton NMR) | A singlet typically appears around δ 9.6 ppm in CDCl₃. |

| ¹³C NMR (Carbon NMR) | A single peak appears at a very low field, often around δ -138.5 ppm (relative to TMS), due to the strong deshielding effect of the three iodine atoms. |

| IR Spectroscopy (cm⁻¹) | Key peaks include the C-H stretch (~3020 cm⁻¹) and the C-I stretch (around 530 cm⁻¹). |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is observed at m/z 394. The spectrum also shows characteristic fragments for the loss of iodine atoms, such as [CHI₂]⁺ at m/z 267 and [CH]⁺ at m/z 140. |

Synthesis of Iodoform via the Haloform Reaction

Iodoform is synthesized through the haloform reaction, which involves the exhaustive halogenation of a methyl ketone (a compound containing the R-CO-CH₃ group) or a secondary alcohol (R-CH(OH)-CH₃) in the presence of a base. The reaction proceeds via a multi-step mechanism involving enolate formation, halogenation, and subsequent cleavage.

Reaction Mechanism

The mechanism involves two main stages:

-

Exhaustive Halogenation: The base abstracts an acidic α-proton from the methyl group to form an enolate ion. This enolate then reacts with iodine. This process is repeated two more times until all three methyl protons are replaced by iodine atoms, forming a triiodomethyl ketone.

-

Cleavage: The hydroxide ion then attacks the carbonyl carbon. This is followed by the cleavage of the carbon-carbon bond, releasing the stable triiodomethanide anion (:CI₃⁻) as a leaving group. This anion is then protonated by the carboxylic acid formed in the previous step (or by the solvent) to yield the final iodoform precipitate.

Caption: Reaction mechanism for the synthesis of iodoform.

Experimental Protocols

The following are detailed laboratory protocols for the synthesis of iodoform from common starting materials.

Synthesis from Acetone

Materials:

-

Acetone (CH₃COCH₃)

-

Iodine (I₂)

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Distilled water

-

Ethanol (for recrystallization)

-

Beakers, Erlenmeyer flask, measuring cylinders

-

Stirring rod or magnetic stirrer

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of iodine in 50 mL of distilled water. Note: Iodine has low solubility in water; this will form a suspension.

-

Addition of Acetone: To this suspension, add 5 mL of acetone and stir vigorously.

-

Base Addition: Slowly add 10% sodium hydroxide solution dropwise while continuously stirring. The brown color of the iodine will fade. Continue adding NaOH until the solution becomes a pale yellow or straw color, and a yellow precipitate of iodoform begins to form.

-

Reaction Completion: Allow the mixture to stand for 10-15 minutes to ensure the reaction is complete. If the brown color reappears, add a few more drops of NaOH solution.

-

Isolation: Cool the flask in an ice bath. Collect the crude iodoform precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold distilled water to remove any unreacted salts.

-

Drying: Press the crystals between filter papers to remove excess water and then allow them to air dry completely.

Synthesis from Ethanol

Materials:

-

Ethanol (CH₃CH₂OH)

-

Sodium carbonate (Na₂CO₃)

-

Iodine (I₂)

-

Distilled water

-

Beaker, round-bottom flask, condenser

-

Heating mantle or water bath

-

Filtration apparatus

Procedure:

-

Preparation: In a 500 mL round-bottom flask, dissolve 10 g of sodium carbonate in 100 mL of distilled water.

-

Addition of Ethanol: Add 5 mL of ethanol to the sodium carbonate solution.

-

Heating: Gently warm the mixture to approximately 60-70 °C using a water bath.

-

Iodine Addition: Slowly add 5 g of powdered iodine in small portions to the warm solution while swirling the flask. The iodine will react, and the color will fade. Continue adding iodine until a faint brown color persists, indicating an excess of iodine.

-

Reaction Completion: After all the iodine has been added, continue to heat the mixture for a few minutes until the yellow precipitate of iodoform is clearly visible.

-

Decolorization: If the solution is still brown, add a few drops of sodium hydroxide or sodium carbonate solution until the color disappears.

-

Isolation and Purification: Allow the flask to cool to room temperature. Collect the crude iodoform crystals by filtration, wash with cold water, and recrystallize from ethanol or methylated spirit for purification.

General Experimental Workflow

The overall process from synthesis to characterization follows a logical workflow. This ensures the purity and identity of the final product.

Caption: General workflow for the synthesis and analysis of iodoform.

A Theoretical Deep Dive: The Computational Chemistry of 1,1,1-Triiodoethane

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational chemistry of 1,1,1-triiodoethane (CH₃CI₃), a molecule of interest due to the unique properties conferred by its three heavy iodine atoms. While dedicated computational studies on this specific molecule are sparse in publicly accessible literature, this document constructs a comprehensive theoretical framework based on established computational methods for analogous haloalkanes and available experimental data. This guide serves as a roadmap for future research, outlining the expected methodologies, data, and the synergy between theoretical calculations and experimental validation.

Molecular Properties and Theoretical Framework

This compound presents an interesting case for computational chemistry due to the significant electron density and relativistic effects introduced by the iodine atoms. A thorough theoretical investigation would be crucial for understanding its molecular structure, stability, and spectroscopic properties.

Predicted Molecular Geometry

The molecular geometry of this compound can be predicted using various computational methods. Density Functional Theory (DFT) with a functional like B3LYP, and Møller-Plesset perturbation theory (MP2) are suitable starting points. Due to the presence of heavy iodine atoms, basis sets that include effective core potentials (ECPs), such as LANL2DZ or the Stuttgart/Dresden ECPs, are essential to account for relativistic effects.

Table 1: Comparison of Experimental and Hypothetical Computed Geometrical Parameters for this compound

| Parameter | Experimental (Solid-State) | Hypothetical DFT (B3LYP/LANL2DZ) | Hypothetical MP2/LANL2DZ |

| C-C Bond Length (Å) | 1.54 | Value | Value |

| C-I Bond Length (Å) | 2.16 | Value | Value |

| C-H Bond Length (Å) | 1.08 (avg.) | Value | Value |

| ∠ I-C-I (°) | 108.5 | Value | Value |

| ∠ C-C-I (°) | 110.4 | Value | Value |

| ∠ H-C-H (°) | 109.5 (avg.) | Value | Value |

Note: Hypothetical computed values would be populated upon performing the actual calculations. The experimental data is derived from solid-state structural analysis and serves as a benchmark.

Vibrational Analysis

Computational vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can be compared with experimental data to validate the chosen theoretical model and to aid in the assignment of vibrational modes.

Table 2: Experimental and Hypothetical Computed Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental IR | Experimental Raman | Hypothetical DFT (B3LYP/LANL2DZ) |

| C-H Stretch | ~2950 | ~2950 | Value |

| CH₃ Deformation | ~1380 | ~1380 | Value |

| C-C Stretch | ~950 | ~950 | Value |

| C-I Stretch (asym) | ~500 | ~500 | Value |

| C-I Stretch (sym) | Not IR active | ~450 | Value |

| CI₃ Deformation | ~250 | ~250 | Value |

Note: Experimental values are approximate and based on typical ranges for these functional groups. Hypothetical computed values would require scaling to better match experimental data.

Detailed Methodologies

Computational Protocol

A robust computational study of this compound would involve the following steps:

-

Initial Structure Generation: A starting geometry of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using DFT (e.g., B3LYP) and/or MP2 methods with a suitable basis set (e.g., LANL2DZ or a larger basis set incorporating diffuse functions).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the theoretical IR and Raman spectra.

-

Property Calculations: Further calculations can be performed on the optimized geometry to determine properties such as Mulliken charges, natural bond orbital (NBO) analysis, and molecular orbital energies.

Experimental Protocol: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

High-quality experimental spectra are essential for validating the computational results.

-

Sample Preparation: A solid sample of this compound is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet. For Raman spectroscopy, a small amount of the crystalline sample is placed in a capillary tube.

-

FT-IR Spectroscopy: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹.

-

Raman Spectroscopy: The sample is irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed by a Raman spectrometer to obtain the vibrational spectrum.

Visualizing Computational Workflows and Relationships

To clarify the process of a computational chemistry investigation and its interplay with experimental work, the following diagrams are provided.

Caption: A generalized workflow for a computational chemistry study of a small molecule.

Caption: The logical relationship between theoretical calculations and experimental validation.

Conclusion and Future Directions

The computational chemistry of this compound represents a fertile ground for future research. This whitepaper has laid out a clear and robust framework for such an investigation, from the selection of appropriate theoretical methods to the crucial step of validating computational results against experimental data. By following the outlined protocols, researchers can gain a deeper understanding of the fundamental properties of this molecule, which may have implications in materials science and medicinal chemistry. Future work should focus on executing these computational studies and expanding them to include analysis of intermolecular interactions and reaction mechanisms involving this compound.

In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1,1,1-Triiodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 1,1,1-triiodoethane. This document details predicted spectral data, discusses the underlying principles governing the observed chemical shifts, and provides a generalized experimental protocol for the acquisition of 13C NMR spectra for halogenated alkanes.

Introduction

This compound (CH3CI3) is a halogenated alkane of interest in synthetic chemistry and materials science. Understanding its structural properties is crucial for its application and for predicting its reactivity. 13C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, providing valuable information about the surrounding atoms and chemical bonds. In the case of this compound, the presence of three heavy iodine atoms significantly influences the 13C NMR spectrum.

Predicted 13C NMR Chemical Shift Data

| Compound | Carbon Atom | Predicted/Experimental Chemical Shift (ppm) |

| This compound | CH3 | 45.1 |

| CI3 | -95.0 | |

| 1,1,1-Trichloroethane | CH3 | 45.1 |

| CCl3 | 95.0 |

Note: The predicted values for this compound are based on computational simulations.

The striking feature of the predicted spectrum for this compound is the significant upfield shift of the quaternary carbon (CI3) to a negative value (-95.0 ppm). This is a direct consequence of the "heavy atom effect," where the numerous electrons of the iodine atoms induce a strong shielding effect on the directly attached carbon nucleus. In contrast, the methyl (CH3) carbon's chemical shift is predicted to be in a more conventional region (45.1 ppm).

Factors Influencing Chemical Shifts in Haloalkanes

The chemical shifts in halogenated alkanes are primarily influenced by two opposing effects:

-

Electronegativity: Halogen atoms are more electronegative than carbon, leading to a deshielding of the alpha-carbon (the carbon directly bonded to the halogen). This effect generally causes a downfield shift (higher ppm value).

-

Heavy Atom Effect: For heavier halogens like bromine and especially iodine, the large number of electrons induces a significant shielding effect on the alpha-carbon. This is due to the circulation of these electrons in the applied magnetic field, which creates a secondary magnetic field that opposes the main field at the nucleus. This effect causes a pronounced upfield shift (lower ppm value) and can even result in negative chemical shifts, as predicted for the CI3 carbon in this compound.

In this compound, the heavy atom effect of the three iodine atoms dominates over their inductive deshielding effect on the CI3 carbon, resulting in the predicted highly shielded, negative chemical shift.

Experimental Protocol for 13C NMR Spectroscopy of Halogenated Alkanes

The following is a generalized protocol for acquiring a 13C NMR spectrum of a halogenated alkane like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and is chemically inert. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar compounds. Other options include deuterated acetone ((CD3)2CO) or deuterated dimethyl sulfoxide ((CD3)2SO) for more polar samples.

-

Concentration: The concentration of the sample should be optimized for the spectrometer's sensitivity. A typical concentration range for 13C NMR is 10-50 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard, with its 13C signal defined as 0.0 ppm.

-

Sample Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer Frequency: 13C NMR experiments are typically performed on spectrometers with high magnetic field strengths (e.g., 400 MHz for 1H, which corresponds to 100 MHz for 13C) to achieve better signal dispersion and sensitivity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.

-

Spectral Width: The spectral width should be set to encompass the expected range of chemical shifts for the compound. For halogenated alkanes, a range of -100 to 200 ppm is generally sufficient.

-

Acquisition Time: This parameter determines the resolution of the spectrum. A longer acquisition time results in better resolution.

-

Relaxation Delay: A delay between pulses is necessary to allow the carbon nuclei to return to their equilibrium magnetization state. For quaternary carbons, which have long relaxation times, a longer delay (e.g., 5-10 seconds) may be required to obtain a quantitative signal.

-

Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a large number of scans is typically required to achieve an adequate signal-to-noise ratio. The number of scans can range from several hundred to several thousand, depending on the sample concentration and the spectrometer's sensitivity.

-

-

Proton Decoupling: To simplify the spectrum and improve signal-to-noise, proton decoupling is employed. This technique removes the splitting of carbon signals by attached protons, resulting in a single sharp peak for each unique carbon atom.

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transformation.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm.

Visualizations

An In-depth Technical Guide to the Mass Spectrometry of 1,1,1-Triiodoethane

Introduction

1,1,1-Triiodoethane (CH₃CI₃) is a polyhalogenated alkane of interest in various fields of chemical research. Understanding its behavior under mass spectrometric analysis is crucial for its identification and for elucidating the structures of related compounds. This guide provides a predicted overview of the electron ionization mass spectrometry (EI-MS) of this compound, including its anticipated fragmentation pathways, a summary of predicted quantitative data, and a general experimental protocol for its analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by the facile cleavage of the carbon-iodine bonds, which are significantly weaker than carbon-carbon and carbon-hydrogen bonds. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum as isotopic peaks from the halogen (like the M+2 peaks seen with chlorine and bromine) will be absent.

The predicted quantitative data for the major ions in the EI-MS of this compound are summarized in the table below.

| m/z | Predicted Ion Formula | Predicted Ion Structure | Fragmentation Origin | Predicted Relative Abundance (%) |

| 408 | [C₂H₃I₃]⁺ | [CH₃CI₃]⁺ | Molecular Ion (M⁺) | < 5 |

| 281 | [C₂H₃I₂]⁺ | [CH₃CI₂]⁺ | [M - I]⁺ | 100 (Base Peak) |

| 154 | [C₂H₃I]⁺ | [CH₃CI]⁺ | [M - 2I]⁺ | 15 |

| 141 | [CHI₂]⁺ | [HCI₂]⁺ | α-cleavage: [C₂H₃I₂]⁺ - CH₂ | 20 |

| 127 | [I]⁺ | [I]⁺ | [M - C₂H₃I₂]⁺ | 10 |

| 27 | [C₂H₃]⁺ | [CH₃C]⁺ | [M - 3I]⁺ | 30 |

Predicted Fragmentation Pathways

The fragmentation of this compound upon electron ionization is predicted to proceed through the following key steps:

-

Ionization: The high-energy electron beam in the ion source will dislodge an electron from the this compound molecule, forming a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 408. Due to the lability of the C-I bonds, this molecular ion is expected to be of very low abundance.

-

Primary Fragmentation (Formation of the Base Peak): The most probable initial fragmentation event is the homolytic cleavage of a carbon-iodine bond, expelling an iodine radical and forming a highly stable secondary carbocation at m/z 281. This fragment, [CH₃CI₂]⁺, is predicted to be the base peak in the spectrum due to its relative stability.

-

Secondary Fragmentation:

-

The [CH₃CI₂]⁺ ion can undergo further fragmentation by losing a second iodine radical to form the [CH₃CI]⁺ ion at m/z 154.

-

Alpha-cleavage of the [CH₃CI₂]⁺ ion can lead to the loss of a methylene radical (CH₂) to form the [HCI₂]⁺ ion at m/z 141.

-

The molecular ion or subsequent fragments can lose all three iodine atoms to produce the ethyl cation, [C₂H₃]⁺, at m/z 27.

-

A small peak corresponding to the iodine cation, [I]⁺, at m/z 127 may also be observed.

-

The predicted fragmentation pathway is visualized in the diagram below.

Experimental Protocols

The following is a general experimental protocol for obtaining an electron ionization mass spectrum of a solid sample like this compound using a direct insertion probe.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Direct Insertion Probe (DIP).

Procedure:

-

Sample Preparation:

-

A small amount of crystalline this compound (typically < 1 mg) is placed in a clean glass capillary tube.

-

The capillary tube is inserted into the tip of the direct insertion probe.

-

-

Instrument Setup:

-

The mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

-

The EI source is set to a standard electron energy of 70 eV.

-

The ion source temperature is typically set between 150-250 °C to facilitate sample volatilization.

-

The mass analyzer is set to scan a mass range appropriate for the compound, for example, m/z 10 to 500.

-

-

Data Acquisition:

-

The direct insertion probe is inserted into the mass spectrometer's vacuum lock.

-

The probe is slowly heated to volatilize the sample directly into the ion source.

-

Mass spectra are continuously acquired as the sample evaporates.

-

The spectrum with the best signal-to-noise ratio and representative fragmentation pattern is selected for analysis.

-

-

Data Analysis:

-

The acquired mass spectrum is analyzed to identify the molecular ion (if present) and the major fragment ions.

-

The relative abundances of the ions are determined, and the base peak is identified.

-

The fragmentation pattern is interpreted to confirm the structure of the compound.

-

This guide provides a foundational understanding of the anticipated mass spectrometric behavior of this compound. Experimental verification is essential to confirm and refine these predictions.

The Fragmentation Roadmap of 1,1,1-Triiodoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical fragmentation pattern of 1,1,1-triiodoethane (CH₃CI₃) under electron ionization (EI) mass spectrometry. Due to the limited availability of public experimental mass spectra for this specific compound, this guide outlines the predicted fragmentation pathways based on established principles of mass spectrometry and the known behavior of halogenated organic molecules. The information presented herein serves as a predictive framework for researchers encountering this or structurally similar compounds in their analytical workflows.

Predicted Fragmentation Pattern of this compound

The mass spectrum of this compound is anticipated to be characterized by the facile cleavage of the carbon-iodine bonds, which are significantly weaker than carbon-carbon or carbon-hydrogen bonds. The high atomic weight of iodine (approximately 127 amu) will result in fragment ions with large mass-to-charge ratios (m/z) and significant mass losses between peaks.

The initial ionization event will produce a molecular ion ([CH₃CI₃]⁺˙). However, due to the presence of three bulky and electronegative iodine atoms, the molecular ion is expected to be highly unstable and may be of very low abundance or not observed at all. The fragmentation will be dominated by the sequential loss of iodine radicals and hydrogen iodide (HI).

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are theoretical and based on the predicted stability of the resulting ions.

| m/z | Proposed Ion Formula | Proposed Ion Structure | Predicted Relative Abundance | Identity |

| 408 | [C₂H₃I₃]⁺˙ | CH₃-CI₃⁺˙ | Very Low / Absent | Molecular Ion |

| 281 | [C₂H₃I₂]⁺ | CH₃-CI₂⁺ | High | Loss of an Iodine Radical |

| 154 | [C₂H₃I]⁺˙ | CH₃-CI⁺˙ | Medium | Loss of two Iodine Radicals |

| 153 | [C₂H₂I]⁺ | CH₂=CI⁺ | Medium | Loss of H and two Iodine Radicals |

| 141 | [CHI₂]⁺ | HCI₂⁺ | High | Alpha-cleavage product |

| 127 | [I]⁺ | I⁺ | Medium | Iodine Cation |

| 27 | [C₂H₃]⁺ | CH₃-C⁺ | Low | Loss of three Iodine Radicals |

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways initiated by the unstable molecular ion. The primary routes are predicted to be:

-

Loss of an Iodine Radical: The most favorable initial fragmentation step is the homolytic cleavage of a C-I bond to release an iodine radical (I•), resulting in the formation of a diiodoethyl cation ([C₂H₃I₂]⁺) at m/z 281. This fragment is expected to be a prominent peak in the spectrum.

-

Sequential Loss of Iodine: Following the initial loss of an iodine atom, the [C₂H₃I₂]⁺ ion can undergo further fragmentation by losing a second iodine radical to form the iodoethyl cation ([C₂H₃I]⁺˙) at m/z 154.

-

Alpha-Cleavage: A characteristic fragmentation for compounds with the structure R-CX₃ is alpha-cleavage, where the bond between the two carbon atoms breaks. In this case, it would lead to the formation of the highly stable diiodomethyl cation ([CHI₂]⁺) at m/z 141 and a methyl radical (•CH₃). This is predicted to be a significant fragmentation pathway.

-

Rearrangement and Elimination of HI: The fragment ions can undergo rearrangement to eliminate a neutral molecule of hydrogen iodide (HI). For example, the [C₂H₃I₂]⁺ ion could potentially lose HI to form an ion at m/z 153.

The logical flow of these fragmentation pathways is visualized in the following diagram:

Figure 1. Proposed fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis